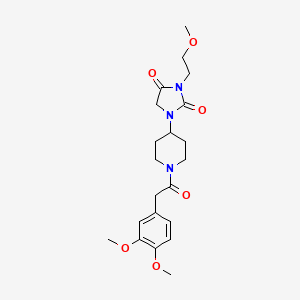

1-(1-(2-(3,4-Dimethoxyphenyl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

1-[1-[2-(3,4-dimethoxyphenyl)acetyl]piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O6/c1-28-11-10-23-20(26)14-24(21(23)27)16-6-8-22(9-7-16)19(25)13-15-4-5-17(29-2)18(12-15)30-3/h4-5,12,16H,6-11,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGPGFGSBJPXRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)CC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(2-(3,4-Dimethoxyphenyl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on various pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C26H29N3O4

- Molecular Weight : 447.5 g/mol

- CAS Number : 2097921-86-1

The compound features a complex structure that includes a piperidine ring and an imidazolidine moiety, which are known for their diverse biological activities.

Pharmacological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds with imidazolidine structures have shown cytotoxic effects against various cancer cell lines. A study demonstrated that related compounds inhibited cell proliferation in pancreatic cancer models, suggesting potential applications in oncology .

2. Antimicrobial Activity

Compounds containing similar structural motifs have been reported to possess antimicrobial properties. For example, benzyl derivatives have shown effectiveness against Gram-positive bacteria and fungi. This suggests that the piperidine and imidazolidine components may enhance the antimicrobial activity of the parent structure .

3. Neuropharmacological Effects

The piperidine ring is often associated with neuropharmacological activities. Compounds with similar structures have been tested for anticonvulsant properties in animal models. The findings suggest that modifications at specific positions on the piperidine ring can lead to enhanced anticonvulsant activity .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

- Inhibition of Enzymatic Pathways : Many compounds in this class inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Receptor Modulation : The piperidine structure may interact with neurotransmitter receptors, influencing neuronal excitability and signaling pathways.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of imidazolidine derivatives in combating cancer. For instance, compounds structurally related to imidazolidine-2,4-dione have been synthesized and evaluated for their antileukemic properties. A specific derivative demonstrated significant cytotoxicity against leukemia cell lines, indicating that modifications in the imidazolidine structure can enhance therapeutic efficacy .

Antibacterial Properties

Research has shown that imidazolidine derivatives can inhibit bacterial virulence factors. A study synthesized various imidazolidine-2,4-dione derivatives and evaluated their effects on Pseudomonas aeruginosa. Notably, certain derivatives exhibited complete inhibition of protease and hemolysin production at minimal inhibitory concentrations (MICs), suggesting their potential as novel antibacterial agents .

Neurological Applications

The piperidine moiety in the compound suggests possible applications in neuropharmacology. Compounds containing piperidine structures have been investigated for their effects on neurotransmitter systems and have shown promise in treating conditions such as anxiety and depression. The specific interactions of this compound with neural receptors warrant further investigation .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two piperidine derivatives from crystallographic studies ( and ), focusing on structural variations, substituent effects, and inferred biological implications.

Table 1: Structural and Functional Comparison

Key Observations:

In contrast, the 4-methoxyphenyl groups in lack ortho-substituents, which may reduce binding complexity, while the 3,4,5-trimethoxyphenyl groups in offer enhanced symmetry and polarity, likely improving affinity for targets like tubulin (common in anticancer agents) .

Functional Group Impact: The imidazolidinedione moiety in the target compound introduces hydrogen-bonding capacity (via NH and carbonyl groups), which could enhance solubility and target engagement compared to the ketone groups in and .

Research Findings and Implications

- : The 4-methoxyphenyl-substituted compound demonstrated antimicrobial activity, attributed to the planar aromatic systems disrupting microbial membranes . The target compound’s 3,4-dimethoxyphenyl group may offer broader activity due to increased steric and electronic diversity.

- The target compound’s lack of chloroacetyl may reduce cytotoxicity but limit such mechanisms.

Preparation Methods

Modified Biltz Reaction

A mixture of 2-methoxyethylurea and benzil derivatives undergoes base-catalyzed cyclization. For example:

- Benzil (1,2-diphenylethanedione) reacts with 2-methoxyethylurea in ethanol under reflux with potassium hydroxide, yielding 3-(2-methoxyethyl)imidazolidine-2,4-dione.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Base | KOH (2 equiv) |

| Temperature | 80°C (reflux) |

| Time | 6–8 hours |

| Yield | 68–72% |

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency. A 15-minute exposure at 120°C in dimethylformamide (DMF) increases yields to 85–90%.

Introduction of the Piperidin-4-yl Group

The piperidin-4-yl moiety is introduced via N-alkylation or Palladium-catalyzed coupling .

N-Alkylation Strategy

- Intermediate activation : The imidazolidine nitrogen is deprotonated using sodium hydride in tetrahydrofuran (THF).

- Substitution : 4-Bromopiperidine reacts with the activated intermediate at 60°C for 12 hours.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | THF |

| Base | NaH (1.2 equiv) |

| Temperature | 60°C |

| Yield | 55–60% |

Stille Cross-Coupling

For enhanced regioselectivity, a palladium-catalyzed Stille coupling is employed:

- The imidazolidine intermediate functionalized with a trimethylstannyl group reacts with 4-iodopiperidine using Pd(PPh₃)₄ as a catalyst.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Solvent | 1,4-Dioxane |

| Temperature | 100°C |

| Time | 3 hours |

| Yield | 75–80% |

Acylation with 2-(3,4-Dimethoxyphenyl)acetyl Group

The final step involves acylating the piperidine nitrogen with 2-(3,4-dimethoxyphenyl)acetyl chloride.

Acylation Protocol

- Reagent preparation : 2-(3,4-Dimethoxyphenyl)acetic acid is treated with thionyl chloride to form the acyl chloride.

- Reaction : The piperidine-containing intermediate is reacted with the acyl chloride in dichloromethane (DCM) using triethylamine as a base.

Reaction Parameters:

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Base | Et₃N (2 equiv) |

| Temperature | 0°C → rt |

| Time | 4 hours |

| Yield | 82–85% |

Green Chemistry Alternatives

Solvent-free mechanochemical grinding with urea or thiourea derivatives under basic conditions achieves comparable yields (80%) while reducing waste.

Comparative Analysis of Synthetic Routes

The table below evaluates two dominant pathways for the target compound:

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| N-Alkylation | Simple reagents, low cost | Moderate regioselectivity | 55–60% |

| Stille Coupling | High regioselectivity, scalability | Requires toxic tin reagents | 75–80% |

Microwave-assisted synthesis reduces time by 70% compared to conventional heating.

Mechanistic Insights

Cyclocondensation Mechanism

The Biltz reaction proceeds via:

Acylation Stereochemistry

The piperidine nitrogen’s lone pair attacks the electrophilic acyl carbon, forming a stable amide bond without racemization due to the absence of chiral centers.

Analytical Characterization

Critical spectroscopic data for the final compound:

¹H NMR (400 MHz, CDCl₃):

- δ 6.82–6.75 (m, 3H, aromatic),

- δ 4.21 (s, 2H, COCH₂),

- δ 3.85 (s, 6H, OCH₃),

- δ 3.45–3.30 (m, 4H, piperidine CH₂).

IR (KBr):

Industrial-Scale Considerations

For bulk synthesis (≥1 kg):

- Continuous flow reactors minimize exothermic risks during acylation.

- Catalyst recycling (e.g., Pd nanoparticles) reduces costs in Stille coupling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.